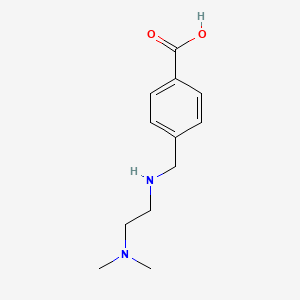

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid” is a complex organic compound. It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety . It is a biotransformation product of 2-ethylhexyl 4- (N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .

Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2 . Its molecular weight is 179.2157 . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 .Applications De Recherche Scientifique

Drug Delivery Systems

Polymersomes, which are nanometer-sized vesicles formed by amphiphilic diblock copolymers, have gained attention as drug delivery vehicles. The block copolymer PDMAEMA-b-PS (bearing poly [2-(dimethylamino)ethyl methacrylate] as the hydrophilic block and polystyrene as the hydrophobic block) can self-assemble into polymersomes. These structures are more stable and robust than liposomes and can respond to external stimuli such as pH and temperature . PAMBA could be incorporated into these polymersomes to enhance drug encapsulation and targeted release.

Gene Delivery Platforms

Polymersomes with dual stimulus–response (pH and temperature) serve as promising platforms for gene delivery. Unusual pH gradients exist in cells under various physiological and pathological conditions. By incorporating PAMBA into polymersomes, researchers can design carriers that respond to these pH changes, allowing efficient gene delivery .

Photonic Materials

PAMBA derivatives have been explored as efficient photosensitive materials. These compounds find applications in optoelectronic devices, coatings, and UV radiation protection. Their synthesis and incorporation into photonic materials contribute to advancements in light-responsive technologies .

Resonance-Enhanced Raman Spectroscopy

The imidazole of chromophoric p-(dimethylamino)benzoic acid (DABIm) reacts with serine protease alpha-chymotrypsin in the pH range of 4–7. This reaction forms a stable acyl intermediate, which produces excellent resonance-enhanced Raman spectra. Researchers utilize this property for analytical purposes and molecular characterization .

Synergistic Drug and Gene Delivery

Combining drug and gene delivery in cancer therapy is challenging due to the different physicochemical properties of drugs and nucleic acids. PAMBA-containing nanocarriers could potentially load both anticancer drugs and nucleic acids simultaneously, enhancing therapeutic outcomes .

Nanoreactors

Polymersomes, including those containing PAMBA, can serve as nanoreactors. These confined environments allow controlled chemical reactions, making them valuable tools for synthetic chemistry and catalysis. PAMBA’s presence within the polymersome structure could influence reaction kinetics and selectivity .

Mécanisme D'action

Target of Action

It is noted that a similar compound, 4-(aminomethyl)benzoic acid, has been identified as a potent agonist for gpr54, a g protein-coupled receptor .

Mode of Action

If it acts similarly to 4-(aminomethyl)benzoic acid, it may interact with its target receptor, potentially leading to a series of intracellular events .

Result of Action

It is noted that the compound is used in the synthesis of high-efficiency photosensitive materials , suggesting that it may have effects at the molecular level that contribute to this application.

Propriétés

IUPAC Name |

4-[[2-(dimethylamino)ethylamino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-14(2)8-7-13-9-10-3-5-11(6-4-10)12(15)16/h3-6,13H,7-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZZGZMNJGZOPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2-(Dimethylamino)ethyl)amino)methyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2747764.png)

![(E)-N-(5,5-dioxido-3-(4-(trifluoromethoxy)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2747767.png)

![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2747770.png)

![5-[(4-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2747772.png)

![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)

![2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one](/img/structure/B2747778.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2747784.png)